UDP-L-arabinose

Cell wall biosynthesis Arabinoxylan Nucleotide sugar metabolism

UDP-L-arabinose (UDP-L-Ara) is the mandatory L-arabinose donor for arabinosyltransferases (CAZy GT1). Generic UDP-sugars fail—strict stereospecificity for UDP-β-L-arabinopyranose is demanded. Essential for authentic pectic arabinan, AGPs, arabinoxylan, and saponin (avenacin A-1) synthesis. UDP-glucose substitution yields zero activity. A vital probe for compartment-specific metabolic flux (cytosolic vs. Golgi K_eq). Procure this specific nucleotide sugar to ensure experimental reproducibility.

Molecular Formula C14H22N2O16P2
Molecular Weight 536.28 g/mol
CAS No. 15839-78-8
Cat. No. B101532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-L-arabinose
CAS15839-78-8
SynonymsUDP-L-arabinose
Molecular FormulaC14H22N2O16P2
Molecular Weight536.28 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O
InChIInChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1
InChIKeyDQQDLYVHOTZLOR-IAZOVDBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-L-Arabinose (CAS 15839-78-8) Procurement: Core Identity and Role in Plant Glycobiology


UDP-L-arabinose (UDP-L-Ara) is a nucleotide sugar that serves as the activated donor substrate for L-arabinose incorporation into plant cell wall polysaccharides, glycoproteins, and proteoglycans [1]. As a member of the UDP-sugar class, it provides the necessary leaving group for glycosyltransferase-mediated arabinosylation, a process essential for cell wall architecture, cell proliferation, and plant development [2]. Its L-arabinose moiety distinguishes it from the more common D-configured sugars, imparting unique stereospecificity in glycosidic bond formation. UDP-L-Ara is central to the de novo biosynthesis of L-arabinose in plants, primarily generated via the 4-epimerization of UDP-D-xylose [3].

Why UDP-L-Arabinose (CAS 15839-78-8) Cannot Be Replaced by Common UDP-Sugars


Generic substitution with other UDP-sugars is not possible because the stereochemical configuration of the sugar moiety dictates enzyme specificity. Plant glycosyltransferases involved in arabinosylation, such as those in CAZy family GT1, exhibit stringent specificity for UDP-β-L-arabinopyranose, with even closely related UDP-hexoses failing as substrates [1]. The equilibrium of the central epimerization reaction between UDP-D-xylose and UDP-L-arabinose is not 1:1, and its value varies significantly depending on the enzyme isoform and subcellular location, creating a unique metabolic pool [2]. Therefore, using a generic UDP-sugar will not support arabinosylation reactions and will yield incorrect or absent glycosylation patterns, directly impacting experimental validity and product quality in applied research.

Quantitative Differentiation Guide: Why Choose UDP-L-Arabinose (CAS 15839-78-8) Over Alternatives


Thermodynamic Barrier for Arabinofuranose Generation Drives Demand for UDP-L-Arabinopyranose

The conversion of UDP-L-arabinopyranose (UDP-L-Arap) to UDP-L-arabinofuranose (UDP-L-Araf), the direct substrate for polysaccharide biosynthesis, is thermodynamically unfavorable with an equilibrium constant (K_eq) of 0.02 [1]. This means that at equilibrium, UDP-L-Araf constitutes only 2% of the total UDP-Ara pool. This intrinsic constraint underscores the necessity for a reliable, high-purity source of UDP-L-arabinopyranose to drive the reaction forward via downstream incorporation.

Cell wall biosynthesis Arabinoxylan Nucleotide sugar metabolism

UDP-L-Arabinose Exhibits Lower Km Than UDP-Xylose for Key Cytosolic Epimerase

In the cytosolic de novo pathway, bifunctional UDP-glucose 4-epimerases (UGEs) interconvert UDP-D-xylose and UDP-L-arabinose. The recombinant pea enzyme PsUGE1 exhibits a lower apparent Michaelis constant (Km) for UDP-L-arabinose (0.14-0.16 mM) compared to UDP-D-xylose (0.15-0.17 mM), indicating a slightly higher affinity for the arabinose nucleotide sugar [1][2].

Enzyme kinetics UDP-glucose 4-epimerase Cytosolic metabolism

Golgi-Localized Epimerase Shows Higher Affinity for UDP-L-Arabinose than UDP-Xylose

In contrast to the cytosolic enzyme, the membrane-bound UDP-D-xylose 4-epimerase from wheat germ exhibits a three-fold difference in Km values between its two substrates. The Km for UDP-L-arabinose (0.5 mM) is significantly lower than that for UDP-D-xylose (1.5 mM), demonstrating a marked preference for UDP-L-arabinose in the reverse reaction [1].

Enzyme kinetics Golgi apparatus Nucleotide sugar interconversion

UDP-L-Arabinose is the Specific Donor for Arabinosyltransferases with No Cross-Reactivity with UDP-Glucose

The arabinosyltransferase AsAAT1 from oat exhibits high specificity for UDP-β-L-arabinopyranose. Site-directed mutagenesis of two key amino acid residues is required to convert this enzyme into a glucosyltransferase, highlighting the strict structural requirements for donor recognition [1]. This demonstrates that UDP-glucose cannot substitute for UDP-L-arabinose in this biologically relevant reaction.

Glycosyltransferase specificity Arabinosyltransferase Saponin biosynthesis

Equilibrium of UDP-Xylose/UDP-Arabinose Interconversion Favors UDP-Arabinose in Cytosol

The interconversion of UDP-D-xylose and UDP-L-arabinose by cytosolic bifunctional epimerases is not at a 1:1 equilibrium. The apparent equilibrium constant (K_eq) for the formation of UDP-L-arabinose from UDP-D-xylose is 0.89, which is nearly four times higher than the K_eq for UDP-galactose formation from UDP-glucose (K_eq = 0.24) [1]. This indicates a more balanced, and in relative terms, more favorable equilibrium for arabinose nucleotide sugar generation compared to galactose.

Reaction equilibrium Nucleotide sugar metabolism De novo biosynthesis

Broad-Spectrum UDP-Sugar Pyrophosphorylase Accepts L-Arabinose 1-Phosphate with Moderate Efficiency

In the salvage pathway, UDP-L-arabinose can be synthesized from L-arabinose 1-phosphate by a UDP-sugar pyrophosphorylase (USP). The pea enzyme PsUSP has a Km of 0.96 mM for L-arabinose 1-phosphate, compared to 0.34 mM for glucose 1-phosphate [1]. While the affinity is lower, this demonstrates a viable alternative biosynthetic route, confirming the enzyme's promiscuity and providing an option for researchers using different starting materials.

Salvage pathway UDP-sugar pyrophosphorylase Enzyme kinetics

Key Application Scenarios for UDP-L-Arabinose (CAS 15839-78-8) Based on Evidence


In Vitro Reconstitution of Plant Cell Wall Polysaccharide Biosynthesis

UDP-L-arabinose is the essential donor substrate for arabinosyltransferases involved in the synthesis of pectic arabinan, arabinogalactan proteins, and arabinoxylan [1]. Its use is mandatory for in vitro assays aiming to produce authentic plant cell wall structures, as generic UDP-sugars are not recognized by these enzymes [2].

Enzymatic Synthesis of Arabinose-Containing Natural Products

Arabinosyltransferases like AsAAT1 require UDP-L-arabinose to produce key specialized metabolites such as antifungal saponins (e.g., avenacin A-1) [2]. Procurement of this specific nucleotide sugar is critical for the biotechnological production of these high-value compounds, as substitution with UDP-glucose results in a complete loss of activity [2].

Investigation of Nucleotide Sugar Interconversion Pathways

UDP-L-arabinose serves as both a substrate and a product for UDP-xylose 4-epimerases (UXE/UGE), which are key regulators of cell wall precursor pools. The differential equilibrium constants (K_eq = 0.89 for cytosolic vs. 1.25 for Golgi enzymes) make it a valuable tool for dissecting compartment-specific metabolic flux in plants [3][4].

Glycosyltransferase Engineering and Specificity Studies

As a rare L-sugar nucleotide, UDP-L-arabinose is an ideal probe for studying the structural determinants of glycosyltransferase donor specificity. The ability to convert an arabinosyltransferase into a glucosyltransferase via minimal mutations, as demonstrated for AsAAT1, relies on access to both the native (UDP-L-Ara) and comparator (UDP-Glc) substrates for rigorous kinetic analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for UDP-L-arabinose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.